molecular formula C27H24ClN3O4S B3019527 4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532972-53-5

4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B3019527
CAS RN: 532972-53-5
M. Wt: 522.02
InChI Key: PQWQOONTYHRELI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide, a thioether, an indole, and a dihydrobenzodioxin . These groups are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the steric and electronic interactions between them. For example, the dihedral angle between the benzoyl and aniline benzene rings in similar compounds is often close to 90 degrees .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions, while the thioether group might undergo oxidation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability might be influenced by the presence of the aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed as a drug, it might interact with specific biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

4-chloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4S/c28-19-7-5-18(6-8-19)27(33)29-11-12-31-16-25(21-3-1-2-4-22(21)31)36-17-26(32)30-20-9-10-23-24(15-20)35-14-13-34-23/h1-10,15-16H,11-14,17H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQOONTYHRELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

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